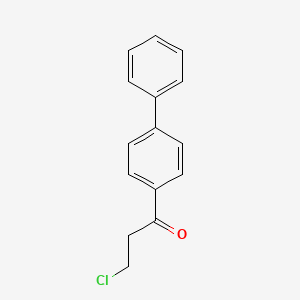

1-(Biphenyl-4-yl)-3-chloropropan-1-one

Description

1-(Biphenyl-4-yl)-3-chloropropan-1-one is a synthetic organic compound characterized by a biphenyl core substituted at the 4-position with a propanone moiety bearing a chlorine atom at the β-carbon. Its molecular formula is C₁₅H₁₃ClO, with a molecular weight of 244.71 g/mol (). The compound is commonly employed as an intermediate in pharmaceutical and agrochemical synthesis due to its reactivity at the ketone and chlorinated positions. Its structure enables diverse functionalization, making it a versatile precursor for antipsycotic, antimicrobial, and antistress agents ().

Properties

CAS No. |

20934-12-7 |

|---|---|

Molecular Formula |

C15H13ClO |

Molecular Weight |

244.71 g/mol |

IUPAC Name |

3-chloro-1-(4-phenylphenyl)propan-1-one |

InChI |

InChI=1S/C15H13ClO/c16-11-10-15(17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2 |

InChI Key |

WOWJDSIOZZVYNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

| Compound Name | Substituent/R Group | Molecular Weight (g/mol) | Key Properties/Applications | Evidence ID |

|---|---|---|---|---|

| 1-(Biphenyl-4-yl)-3-chloropropan-1-one | -Cl | 244.71 | Intermediate; potential antipsychotic | 2, 12 |

| 1-(Biphenyl-4-yl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone | -(4-Cl-C₆H₄-SO₂-) | 370.27 | Enhanced stability; antimicrobial | 3, 5 |

| 1-(Biphenyl-4-yl)-3-(3,4-dichloroanilino)-1-propanone | -(3,4-Cl₂-C₆H₃-NH-) | 370.27 | Antipsychotic activity; QSAR relevance | 2, 5 |

| (2E)-1-(Biphenyl-4-yl)-3-arylprop-2-en-1-one | -CH=CH-Ar (chalcone) | ~270–320 | Antimicrobial; antioxidant | 6, 8 |

| 1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-one | -Cl (isomeric ketone) | 244.71 | Higher reactivity; corrosive | 12 |

Key Observations :

Chlorine vs. Sulfonyl/Anilino Groups: The parent compound’s -Cl group confers moderate electrophilicity, facilitating nucleophilic substitution reactions (). In contrast, sulfonyl (e.g., ) and anilino () substituents enhance electron-withdrawing effects, improving stability and binding affinity in biological targets. For example, 3-[(4-chlorophenyl)sulfonyl] analogs exhibit antimicrobial activity due to enhanced interactions with microbial enzymes (). 3,4-Dichloroanilino derivatives () show potent antipsychotic activity, attributed to improved blood-brain barrier penetration (predicted QPlogBB values) and serotonin/dopamine receptor antagonism ().

Chalcone Derivatives: Chalcones () replace the chloropropanone chain with an α,β-unsaturated ketone system. This planar structure enhances π-π stacking with microbial enzyme active sites (e.g., methionyl-tRNA synthetase), yielding MIC values of 10–40 µg/mL against bacteria/fungi ().

Isomeric Effects: The propan-2-one isomer () exhibits distinct reactivity and hazards.

Pharmacological and Computational Insights

Antipsychotic Activity :

- Piperazine-linked derivatives (e.g., ) demonstrate that replacing -Cl with aryl piperazine groups enhances anti-dopaminergic and anti-serotonergic activity. For instance, 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone shows reduced catalepsy induction, making it a safer antipsychotic candidate ().

- QSAR Models : Electron affinity (EA) and partition coefficients (QPlogBB) correlate with antidopaminergic efficacy. The parent compound’s -Cl group contributes to moderate EA, but optimized substituents (e.g., -OCH₃, -Cl₂) improve both activity and selectivity ().

Antimicrobial Activity :

- Sulfonyl and chalcone derivatives outperform the parent compound in antimicrobial assays. For example, 3-[(4-fluorophenyl)sulfonyl] analogs () show enhanced biofilm disruption, while chalcones () exhibit dual antioxidant and antifungal effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.